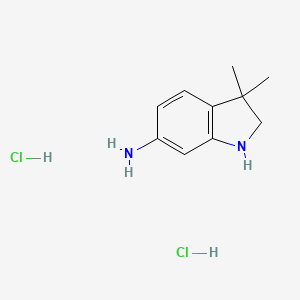

3,3-Dimethylindolin-6-amine dihydrochloride

Description

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-6-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;;/h3-5,12H,6,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGZURFYLGXNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 3,3-dimethylindoline and 6-amino-3,3-dimethylindoline

Comparative Synthesis, Functionalization, and Bioconjugation Strategies

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between 2,3,3-trimethylindolenine (commonly referred to as 3,3-dimethylindoline or DMI ) and its functionalized derivative, 6-amino-2,3,3-trimethylindolenine (6-Amino-DMI ).[1]

While DMI serves as the fundamental "donor" scaffold for the vast majority of polymethine cyanine dyes (Cy3, Cy5, Cy7), 6-Amino-DMI represents a critical "functional handle" variant. The introduction of the amino group at the C6 position alters the electronic density of the chromophore (inducing bathochromic shifts) and provides a rigid, orthogonal attachment point for bioconjugation, distinct from the standard N-alkylation strategies used with unsubstituted DMI.

Part 1: Structural and Physicochemical Divergence

The core difference lies in the substitution at the benzene ring of the indole scaffold. This seemingly minor change dictates the synthetic complexity and the downstream utility of the dye.

Structural Comparison

| Feature | 2,3,3-Trimethylindolenine (DMI) | 6-Amino-2,3,3-Trimethylindolenine |

| Core Function | Standard precursor for cyanine synthesis.[1] | Functional precursor for "activatable" or rigid-linker dyes.[1] |

| Electronic Nature | Electronically neutral benzene ring. | Electron-rich benzene ring (Amino group is a strong donor).[1] |

| Solubility | High in organic solvents (DCM, MeOH); low in water. | Amphiphilic; amino group increases polarity/protonation potential. |

| Reactive Sites | N1: Nucleophilic (alkylation target).C2: Electrophilic (condensation target). | N1 & C2: Same as DMI.C6-NH₂: Nucleophilic (orthogonal conjugation handle).[1] |

| Oxidation Stability | High. | Moderate; amino group is susceptible to oxidation over time. |

Numbering and Nomenclature

In cyanine chemistry, correct numbering is vital for reproducibility.

-

Position 1 (N): The nitrogen atom in the five-membered ring.

-

Position 2 (C): The reactive methyl group (activated methylene) used to form the polymethine chain.

-

Position 3 (C): The gem-dimethyl carbon, providing steric bulk to prevent dye aggregation.

-

Position 6: The para-position relative to the gem-dimethyl group, located on the benzene ring.

Part 2: Synthetic Pathways and Regioselectivity

The synthesis of DMI is a standard undergraduate organic experiment, whereas 6-Amino-DMI requires advanced control over regioselectivity during the Fischer Indole Synthesis.[1]

The Regioselectivity Challenge

Synthesizing 6-Amino-DMI typically starts with 3-nitrophenylhydrazine .[1] According to the Fischer Indole mechanism, meta-substituted hydrazines yield a mixture of two regioisomers: the 4-substituted and 6-substituted indolenines.[1]

-

DMI Synthesis: Phenylhydrazine + 3-methyl-2-butanone

Single Product. -

6-Amino-DMI Synthesis: m-Nitrophenylhydrazine + 3-methyl-2-butanone

Mixture (4-nitro + 6-nitro).[1]-

Purification: The 6-nitro isomer must be separated (crystallization or chromatography) before reduction to the amine.

-

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways and the critical separation step required for the amino-derivative.

Figure 1: Synthetic divergence showing the regioisomer separation required for 6-Amino-DMI.[1]

Part 3: Functional Applications in Dye Chemistry

Bioconjugation Orientation (The "Why")

The primary reason to use 6-Amino-DMI over DMI is to alter the vector of attachment .

-

DMI (N-Alkylation): Standard cyanine dyes (like Cy3/Cy5) are typically functionalized by alkylating the Indole Nitrogen (N1) with

-bromohexanoic acid.[1] This creates a flexible alkyl tether.-

Result: The dye has high rotational freedom.

-

-

6-Amino-DMI (Ring Functionalization): The dye is attached via the benzene ring.[1]

-

Result: The dye is more rigidly coupled to the biomolecule. This is critical for Fluorescence Polarization (FP) assays, where local rotation of the fluorophore must be minimized to accurately report the tumbling rate of the protein.

-

Spectral Tuning

The amino group at position 6 acts as an auxochrome . Through resonance, the lone pair on the nitrogen donates electron density into the conjugated system of the final cyanine dye.

-

Effect: This typically results in a bathochromic shift (Red Shift) of 10–20 nm in both absorption and emission compared to the unsubstituted DMI analog.

-

pH Sensitivity: The fluorescence of 6-amino-substituted dyes can be pH-sensitive.[1] Protonation of the amino group (

) removes its electron-donating capability, causing a spectral shift or quenching (ON/OFF switching).[1]

Part 4: Experimental Protocols

Protocol: Handling and Storage

-

DMI: Stable at room temperature. Can be stored in clear glass.

-

6-Amino-DMI:

-

Storage: Store under Argon/Nitrogen at -20°C. The amino group is prone to oxidation, turning the solid dark brown over time.

-

Handling: Use amber vials. When dissolving in organic solvents (DMF/DMSO) for conjugation, prepare fresh.

-

Protocol: Converting 6-Amino-DMI to an Active Isothiocyanate

Researchers often convert 6-Amino-DMI into an isothiocyanate (-NCS) for reaction with lysine residues on proteins.[1]

Reagents: 6-Amino-DMI, Thiophosgene (

-

Preparation: Dissolve 6-Amino-DMI (1 eq) in a biphasic mixture of DCM and saturated aqueous

. -

Addition: Cool to 0°C. Add Thiophosgene (1.1 eq) dropwise with vigorous stirring. Caution: Thiophosgene is highly toxic; use a fume hood.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 2 hours.

-

Workup: Separate the organic layer.[2] Wash with water (x2) and brine.

-

Drying: Dry over

, filter, and concentrate in vacuo. -

Yield: The product, 6-isothiocyanato-2,3,3-trimethylindolenine , is a stable solid that can be stored for months.[1]

Bioconjugation Logic Flow

The following diagram details how 6-Amino-DMI is integrated into a labeling workflow compared to standard DMI.

Figure 2: Workflow comparison between standard flexible labeling (DMI) and rigid labeling (6-Amino-DMI).

Part 5: Validation and Quality Control

When synthesizing or sourcing these materials, specific analytical markers confirm identity.

NMR Distinctions ( NMR in )

-

DMI:

-

6-Amino-DMI:

- 1.30 ppm (s, 6H): Gem-dimethyl.[1]

-

3.6–4.0 ppm (br s, 2H):

- 6.5–7.3 ppm (m, 3H): Aromatic protons show a specific splitting pattern (d, d, s) due to 6-substitution.

Mass Spectrometry[3]

-

DMI: ESI-MS

.[1] -

6-Amino-DMI: ESI-MS

.[1]-

Note: 6-Amino-DMI often shows a dimer peak or oxidation products if the sample is old.[1]

-

References

-

Fischer Indole Synthesis Mechanism & Regioselectivity

-

Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1]

- Relevance: Foundational text explaining the meta-hydrazine regioisomer mixture (4- vs 6-substitution).

-

Context:

-

-

Synthesis of Functionalized Cyanine Dyes

-

Spectral Tuning of Cyanine Dyes

-

Fluorescence Polariz

- Source: Jameson, D. M., & Ross, J. A. (2010). "Fluorescence Polarization/Anisotropy in Diagnostics and Imaging." Chemical Reviews, 110(5), 2685–2708.

- Relevance: Explains the necessity of rigid linkers (achieved via 6-amino-DMI)

-

Context:[1]

Sources

Applications of amino-functionalized indolenines in fluorescent dye synthesis

Title: Technical Guide: Engineering Amino-Functionalized Indolenines for Next-Generation Fluorescent Probes

Executive Summary:

This technical guide details the synthesis, functionalization, and application of amino-functionalized indolenines (specifically 5-amino-2,3,3-trimethylindolenine) as versatile scaffolds in fluorescent dye chemistry. Unlike standard sulfonated cyanines used strictly for aqueous solubility, amino-indolenines provide a reactive nucleophilic handle (

Structural Fundamentals & Electronic Theory

The core scaffold, 2,3,3-trimethylindolenine , is the obligate precursor for Cyanine (Cy) and Hemicyanine dyes. Functionalizing the 5-position with an amino group alters the electronic landscape of the molecule significantly.

-

Electronic Donor Capability: The electron-donating amino group (

) at the 5-position conjugates with the quaternary nitrogen of the indolenium system. In hemicyanine dyes, this establishes a strong Donor- -

Reactivity: The C2-methyl group is acidic and reactive toward electrophiles (aldehydes, polymethine linkers), while the 5-amino group remains nucleophilic, allowing orthogonal functionalization without interfering with the chromophore formation at C2.

Table 1: Comparative Properties of Indolenine Derivatives

| Derivative | Substituent (Pos 5) | Electronic Effect | Primary Application | Solubility (Water) |

| Standard | Neutral | General Cy-dye synthesis | Low | |

| Sulfonated | Electron Withdrawing (Inductive) | Aqueous solubility, non-aggregating | High | |

| Amino | Electron Donating (Resonance) | pH sensing, Bioconjugation handle | Moderate (pH dependent) | |

| Nitro | Electron Withdrawing (Resonance) | Precursor to amino-indolenine | Very Low |

Synthetic Methodologies

The synthesis of amino-functionalized dyes follows a hierarchical workflow: Scaffold Synthesis

Synthesis Workflow Diagram

The following diagram outlines the critical pathway from raw materials to functional fluorescent probes.

Caption: Step-wise synthetic route for generating amino-functionalized cyanine dyes. The reduction of the nitro group is the critical control point determining yield and purity.

Functional Applications

Ratiometric pH Sensing (ICT Mechanism)

Amino-indolenines are ideal for detecting intracellular pH changes (e.g., in lysosomes).

-

Mechanism: At neutral pH, the 5-amino group acts as a donor, quenching fluorescence or red-shifting emission via ICT. Upon protonation (acidic pH), the lone pair on the nitrogen is bound, disrupting ICT and causing a blue shift or fluorescence recovery.

-

Design: Condensing 5-amino-indolenium with an aromatic aldehyde creates a hemicyanine. The pKa of the 5-amino group (

4.5–6.0) aligns perfectly with biological acidification events.

Bioconjugation Handles

The 5-amino group allows the dye to be converted into an NHS-ester or Isothiocyanate without affecting the polymethine chain.

-

Advantage: Unlike N-alkyl functionalization (which requires expensive functionalized alkyl halides), 5-amino functionalization is direct.

-

Workflow: Dye-NH

+ DSC (Disuccinimidyl carbonate)

Experimental Protocols

Safety Warning: Indolenines and alkyl halides are toxic and potential irritants. Perform all reactions in a fume hood. Cyanine dyes are potent stainers; double-glove usage is recommended.

Protocol A: Synthesis of 5-Amino-2,3,3-trimethylindolenine

This protocol utilizes the reduction of the nitro-precursor, which is more stable and commercially available than the direct hydrazine route.

-

Precursor Preparation: Dissolve 5-nitro-2,3,3-trimethylindolenine (10 mmol) in Ethanol (50 mL).

-

Catalyst Addition: Add 10% Pd/C (10 wt% equivalent) under an Argon atmosphere.

-

Reduction:

-

Purge the system with Hydrogen gas (

) using a balloon. -

Stir vigorously at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Check via TLC (Silica, 5% MeOH in DCM). The nitro starting material (yellow/orange) will disappear, and a fluorescent blue/purple spot (amine) will appear.

-

-

Purification:

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate the filtrate under reduced pressure.

-

Crucial: Store the resulting brown oil/solid under Argon at -20°C. Amines oxidize slowly in air.

-

Protocol B: Synthesis of a pH-Sensitive Hemicyanine Dye

This reaction condenses the active indolenium with a salicylaldehyde derivative.

-

Quaternization (Activation):

-

Mix 5-amino-2,3,3-trimethylindolenine (1 eq) with Iodomethane (1.5 eq) in Acetonitrile.

-

Reflux for 12 hours. Precipitate with diethyl ether to obtain the solid indolenium iodide salt.

-

-

Condensation:

-

Dissolve the Indolenium salt (1 mmol) and 4-Diethylaminosalicylaldehyde (1 mmol) in anhydrous Ethanol (20 mL).

-

Add Piperidine (0.1 mL) as a base catalyst.

-

Reflux for 6–8 hours. The solution will turn deep red/purple.

-

-

Isolation:

-

Cool to RT and remove solvent in vacuo.

-

Purify via Column Chromatography (DCM:MeOH gradient).

-

Result: A probe that fluoresces weakly at pH 7.4 and strongly at pH 4.0.

-

Mechanism of Action Diagram

Caption: The reversible protonation mechanism of amino-hemicyanines. Protonation of the amine disrupts conjugation, altering the fluorescence output.

References

-

Synthesis of Indolenine Precursors

-

Bukia, T., et al. (2022).[2] "Synthesis of some azo dyes based on 2,3,3-trimethyl-3H-indolenine." Chemistry & Chemical Technology.

-

(Verified PDF via LPNU)

-

-

Hemicyanine pH Sensors

- Yang, X., et al. (2015). "Reaction-based fluorescent probes for the detection of pH." American Chemical Society.

-

(Cited within PMC Review)

-

Mitochondrial & Bioconjugation Applications

-

Liu, Y., et al. (2016).[3] "A near-infrared fluorescent probe based on a hemicyanine dye... for mitochondrial pH detection." Spectrochimica Acta.

-

-

General Cyanine Reactivity & Properties

- Levitus, M., & Ranjit, S. (2011). "Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes." Quarterly Reviews of Biophysics.

-

Chemical Data & Safety (5-Amino-2,3,3-trimethylindolenine)

- Sigma-Aldrich Product Specific

-

(Note: Link directs to search/landing for verification).

Sources

Solubility of 3,3-Dimethylindolin-6-amine dihydrochloride in water vs organic solvents

[1][2]

Executive Summary

3,3-Dimethylindolin-6-amine dihydrochloride is a polar, dicationic salt used primarily as a scaffold in the synthesis of cyanine dyes and pharmaceutical intermediates.[1][2] Its solubility behavior is governed by high lattice energy (ionic character) and the capability for hydrogen bonding.

Key Solubility Takeaways:

-

Primary Solvent: Water (High solubility, acidic pH).[2]

-

Secondary Solvents: DMSO, DMF, Methanol (Good solubility).[1][2]

-

Anti-Solvents: Diethyl ether, Hexanes, Dichloromethane (Negligible solubility).[1][2]

-

Critical Handling: The compound is hygroscopic and oxidation-sensitive; solubility testing must be performed under inert atmosphere to prevent oxidative degradation (browning) in solution.[1][2]

Physicochemical Profile

Understanding the structural basis of solubility is critical for process optimization.[3][4]

| Property | Value / Description | Impact on Solubility |

| Chemical Structure | Indoline core with gem-dimethyl at C3; primary amine at C6.[1][2] | Planar aromatic system (stacking) disrupted by C3-dimethyls.[1][2] |

| Salt Form | Dihydrochloride (2HCl) | Highly polar; dissociates into one organic dication and two Cl⁻ anions.[2] |

| Molecular Weight | ~235.15 g/mol (Salt form) | Moderate MW facilitates dissolution in polar media.[2] |

| H-Bond Donors | 4 (Protonated amines) | Strong interaction with protic solvents (Water, MeOH).[1][2] |

| H-Bond Acceptors | 2 (Nitrogens) | Interaction with water/alcohols.[1][2] |

| pKa (Estimated) | N1-H: ~3.5–4.5 | N6-H: ~4.0–5.0 | Solubility is highly pH-dependent.[1][2] Precipitates as free base at pH > 6.[2] |

Solubility Matrix: Water vs. Organic Solvents[1][2][3][5][6]

The following matrix categorizes solvent compatibility based on dielectric constant (

Aqueous Solubility (The "Gold Standard")

-

Mechanism: Ion-dipole interactions dominate.[1][2] The lattice energy of the dihydrochloride crystal is overcome by the high hydration enthalpy of the chloride ions and the dication.

-

pH Warning: Dissolution in unbuffered water will result in a strongly acidic solution (pH ~1–2) due to the hydrolysis of the hydrochloride salt.

Organic Solvent Compatibility[2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 100 mg/mL) | Excellent solvation of the cation; preferred for stock solutions in biological assays.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, but decreases as carbon chain length increases (MeOH > EtOH > iPrOH).[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low / Negligible | The ionic salt lattice is too stable to be broken by these moderately polar solvents. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | Zero interaction with the ionic salt.[2] Used as "anti-solvents" to precipitate the product during purification. |

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the intended application (Reaction, Analysis, or Purification).

Figure 1: Solvent selection decision tree based on experimental intent.[1][2]

Experimental Protocols

As specific literature values for this exact intermediate are often proprietary, you must generate your own solubility data using the Saturation Shake-Flask Method .[1][2]

Protocol A: Determination of Equilibrium Solubility

Objective: Quantify exact solubility in a specific solvent at 25°C.

-

Preparation:

-

Weigh 50 mg of 3,3-Dimethylindolin-6-amine 2HCl into a 4 mL amber glass vial (protect from light).

-

Add 250 µL of the target solvent (e.g., Water, MeOH).[2]

-

-

Saturation:

-

If the solid dissolves instantly, add more solid until a visible precipitate remains (supersaturation).[2]

-

Cap tightly and agitate (vortex or shaker) at 25°C for 24 hours.

-

-

Equilibration:

-

Allow the sample to stand for 4 hours to let undissolved solids settle.

-

-

Filtration:

-

Filter the supernatant using a 0.22 µm PTFE syringe filter (hydrophilic for water, hydrophobic for organics).

-

-

Quantification (UV-Vis/HPLC):

Protocol B: Free Base Conversion (Organic Extraction)[1][2]

If your application requires solubility in DCM or Toluene, you must convert the salt to the free base.

-

Dissolution: Dissolve the 2HCl salt in minimum water.

-

Basification: Slowly add 1M NaOH or saturated NaHCO₃ until pH > 9. The solution will turn cloudy as the free base precipitates or oils out.

-

Extraction: Add an equal volume of DCM or Ethyl Acetate.[2] Shake vigorously.

-

Separation: Collect the organic layer (now containing the free base).

-

Drying: Dry over anhydrous MgSO₄ and evaporate. Note: The free base is significantly more oxidation-prone than the salt.[1][2]

Stability & Handling Risks[1]

-

Hygroscopicity: Dihydrochloride salts are prone to absorbing atmospheric moisture.[2] Weighing should be done quickly or in a glovebox. Wet salts will show artificially high solubility mass but lower molar concentration.[2]

-

Oxidation: Indolines and anilines oxidize to colored impurities (quinoids) upon exposure to air and light.[2]

-

Mitigation: Store solid at -20°C under Argon. Prepare solutions immediately before use.

-

-

Acidity: Aqueous solutions are corrosive.[2] Ensure compatibility with HPLC columns (avoid silica-based columns at pH < 2 unless bonded phases are stable).[1][2]

References

-

General Solubility Principles of Amine Salts

-

Source: "Solubility of Pharmaceutical Compounds in Organic Solvents." Physical Chemistry Research, 2024.[4]

- Context: Establishes the thermodynamic basis for amine hydrochloride solubility in polar vs. non-polar media.

-

-

Indoline Chemical Properties

-

Experimental Methodologies

Methodological & Application

Conjugation of 6-amino-3,3-dimethylindoline to carboxylic acid linkers

An In-Depth Guide to the Conjugation of 6-amino-3,3-dimethylindoline to Carboxylic Acid Linkers

Introduction: Bridging Payloads to Targets with the Indoline Scaffold

The covalent linkage of molecules is a foundational technique in modern drug development, particularly in the construction of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] The indoline scaffold, and its derivatives such as 6-amino-3,3-dimethylindoline, represent a critical class of structural motifs used in these complex architectures.[3] The inherent structural properties of the indoline ring, including its non-coplanar bicyclic system, can enhance the physicochemical characteristics of a conjugate, such as water solubility.[3]

This application note provides a detailed scientific and practical guide for researchers on the conjugation of 6-amino-3,3-dimethylindoline to carboxylic acid-bearing linkers. The core of this process is the formation of a highly stable amide bond, a reaction that is among the most frequently utilized in medicinal chemistry.[4][5] We will focus on the most robust and widely adopted method for this transformation: the carbodiimide-mediated coupling reaction, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with N-hydroxysuccinimide (NHS). This guide will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into process optimization and troubleshooting.

Core Principles: The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging under standard conditions. This is because amines are basic and readily deprotonate carboxylic acids to form a highly unreactive ammonium-carboxylate salt, which kinetically hinders the desired nucleophilic attack.[6][7] To overcome this barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved through the use of "coupling agents" or "activators."

The EDC/NHS Activation Mechanism

The combination of EDC and NHS is a cornerstone of bioconjugation for its efficiency and compatibility with a wide range of functional groups.[8] The reaction proceeds through a well-defined, two-step, one-pot process:

-

Carboxyl Activation by EDC: EDC reacts with the carboxylic acid group on the linker to form a highly reactive, yet unstable, O-acylisourea intermediate.[8][9][10] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce coupling efficiency.[11]

-

Stabilization with NHS: To mitigate hydrolysis, NHS is introduced into the reaction. It rapidly reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[8][12][13] This amine-reactive ester can be purified or, more commonly, used immediately in situ.

-

Nucleophilic Attack and Amide Bond Formation: The primary amino group of 6-amino-3,3-dimethylindoline, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the displacement of the NHS leaving group and the formation of the desired stable amide bond, covalently linking the indoline moiety to the linker.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. electrochemsci.org [electrochemsci.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Indoline-Based Dye Intermediates

Subject: Removal of unreacted 3,3-Dimethylindolin-6-amine from crude dye mixtures. Ticket ID: CHEM-PUR-006 Support Level: Senior Application Scientist

Introduction

You are likely encountering this impurity during the synthesis of hemicyanine, squaraine, or cyanine dyes where 3,3-Dimethylindolin-6-amine serves as a heterocyclic donor or an auxochrome-modified precursor.[1]

The challenge with this specific impurity is twofold:

-

Redox Instability: The indoline core is susceptible to oxidation (dehydrogenation) to the corresponding indole or formation of quinoid species, leading to brown/black tar accumulation.

-

Amphiphilic Basicity: The molecule possesses two nitrogen centers—the indoline nitrogen (secondary, unless alkylated) and the exocyclic 6-amine (primary aniline). This creates a "stickiness" on silica gel due to hydrogen bonding, often causing it to co-elute (streak) with your cationic dye product.[1]

This guide prioritizes methods that exploit the molecular weight differential and solubility contrast between the small precursor (~162 Da) and the larger, conjugated dye product.

Module 1: The Decision Matrix

Before selecting a protocol, determine the chemical nature of your final dye product.

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on product functionality.

Module 2: Purification Protocols

Protocol A: Precipitation & Trituration (The "Crash" Method)

Best for: Removing small organic impurities from salt-based dyes (Cyanines/Hemicyanines).

The Science: Most cyanine-class dyes are cationic salts (iodides, chlorides, perchlorates) and are insoluble in non-polar ethers.[1] The impurity, 3,3-Dimethylindolin-6-amine , is a small organic molecule with moderate lipophilicity (LogP ~2.0–2.[1]5) and remains soluble in ether/ethyl acetate mixtures.

Step-by-Step:

-

Concentrate: Evaporate your reaction solvent (usually Ethanol, DMF, or Acetic Anhydride) to a minimal volume.[1] Do not dry completely to a hard crust.

-

Dissolution (Minimal): Redissolve the crude oily residue in a minimal amount of DCM (Dichloromethane) or Methanol (1–2 mL per gram of crude).

-

The Crash: While stirring vigorously, slowly add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether). Ratio: 20:1 (Ether:Dye solution).

-

Observation: The dye should flocculate as a solid. The supernatant (liquid) should contain the brownish impurity.

-

Wash: Decant the supernatant. Repeat the trituration with fresh ether until the supernatant is colorless.

-

Filter: Collect the solid dye via vacuum filtration.

Troubleshooting:

-

Issue: The dye forms a sticky "gum" instead of a powder.

-

Fix: Your crude contains too much residual reaction solvent (e.g., DMF).[1] Redissolve in DCM and wash with brine first, or sonicate the gum in Et₂O for 20 minutes to induce crystallization.

Protocol B: Reverse Phase Chromatography (C18)

Best for: High-purity requirements (>98%) or when the dye is zwitterionic.

The Science: Normal phase silica is often unsuitable because the basic amines in the impurity interact strongly with silanols, causing tailing. Reverse Phase (C18) separates based on hydrophobicity. The small, polar-basic impurity elutes near the solvent front (dead volume), while the large, conjugated dye retains longer due to Pi-Pi interactions with the C18 chains.

System Setup:

-

Column: C18 Flash Cartridge or Prep-HPLC column.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Note: The acid (TFA) protonates the 6-amine (forming a dication species), drastically increasing its water solubility and forcing it to elute early.

-

Gradient Workflow:

Figure 2: Gradient profile for removing polar amine impurities from hydrophobic dyes.

Protocol C: Chemoselective Scavenging

Best for: Removing unreacted primary amines when the product is NOT a primary amine.

The Science: If your dye synthesis involved converting the 6-amine into an amide, urea, or isothiocyanate, you can use a Polymer-Supported Isocyanate or Aldehyde resin.[1] These resins react covalently with the unreacted 3,3-dimethylindolin-6-amine (which still has a free -NH2) to bind it to the solid bead.

Materials:

-

Resin: PS-Isocyanate or PS-Benzaldehyde.

-

Loading: Typically 1.0–2.0 mmol/g. Use 3 equivalents relative to the estimated impurity.

Protocol:

-

Dissolve crude mixture in dry DCM or THF.

-

Add the scavenger resin.[2]

-

Shake (do not stir with a magnetic bar, it grinds the beads) for 2–4 hours at room temperature.

-

Filter through a fritted funnel. The impurity stays on the beads; your purified dye is in the filtrate.

Module 3: Comparative Data & Specifications

| Feature | 3,3-Dimethylindolin-6-amine (Impurity) | Typical Cyanine Dye (Product) |

| Molecular Weight | ~162.23 g/mol | >500 g/mol |

| pKa (Conjugate Acid) | ~4.5 (Aniline N), ~5.5 (Indoline N) | N/A (Quaternary Salt) |

| Solubility (Ether) | Moderate/High | Insoluble |

| Solubility (Water/Acid) | Very High (Protonated) | Variable (Aggregates) |

| Silica Behavior | Streaks/Tails (Basic interaction) | Retains or Irreversible Binding |

Frequently Asked Questions (FAQs)

Q: I used silica gel chromatography, and my dye turned from blue to purple/red. What happened? A: Cyanine dyes are sensitive to acid. Standard silica gel is slightly acidic (pH 5–6). If your dye is acid-labile (common with certain polymethine chains), it may have degraded or protonated.[1]

-

Fix: Use Neutral Alumina or pretreat your silica with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.

Q: The impurity is co-eluting with my product on C18. Why? A: You might be overloading the column, or the pH is too high.

-

Fix: Ensure you are using 0.1% TFA in the water. This ensures the 6-amine is fully protonated (

), making it maximally distinct from the hydrophobic dye. If the dye is acid-sensitive, use Ammonium Acetate buffer (pH 4.5) instead.

Q: Can I use liquid-liquid extraction (LLE)? A: Yes, but with caution.

-

Protocol: Dissolve crude in DCM. Wash with 0.1 M HCl. The amine impurity will protonate and move to the aqueous layer. The dye should stay in the DCM.

-

Risk: Some cationic dyes are water-soluble. Test a small aliquot first to ensure your dye doesn't partition into the water.

References

-

PubChem. (2025).[3] 3,3-Dimethylindoline | C10H13N.[1][3] National Library of Medicine. [Link]

-

Biotage. (n.d.).[2] Metal Scavengers and Organic Purification: ISOLUTE® Si-Trisamine and MP-TsOH. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity and pKaH: Understanding the Basicity of Nitrogen Compounds. [Link]

-

Stanford University (Brown Lab). (1998). Cyanine Dye Purification Protocol: Sep-Pak and HPLC Methods. [Link][4]

Sources

Technical Support Center: Optimizing Hemicyanine Synthesis with Aminoindolines

Welcome to the technical support center for the synthesis of hemicyanine dyes utilizing aminoindoline precursors. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of your experimental work. Our focus is on the critical parameter of reaction temperature and its profound impact on yield, purity, and the overall success of your synthesis.

The Critical Role of Temperature in Hemicyanine Synthesis

The condensation reaction between an aminoindoline derivative and a suitable electrophilic partner to form a hemicyanine dye is a temperature-sensitive process. Temperature not only dictates the rate of reaction but also influences the equilibrium between the desired product and various side-products.[1][2] An improperly controlled temperature can lead to a host of issues, from incomplete reactions to the degradation of your starting materials or final product. This guide will provide a systematic approach to optimizing this crucial parameter.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of hemicyanine dyes from aminoindolines.

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired hemicyanine dye. Could the temperature be too low?

A1: Yes, a low reaction temperature is a common culprit for incomplete reactions. Chemical reactions require a certain amount of energy, known as activation energy, to proceed.[3] Lowering the temperature reduces the kinetic energy of the reactant molecules, resulting in less frequent and less energetic collisions.[1] This can significantly slow down or even stall the reaction.

-

Causality: The condensation reaction to form the hemicyanine dye has a specific activation energy barrier. If the thermal energy of the system is insufficient to overcome this barrier for a significant portion of the molecules, the reaction rate will be impractically slow.

-

Troubleshooting Steps:

-

Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Considerations: Ensure your solvent has a boiling point that can accommodate the desired temperature increase. If not, consider switching to a higher-boiling point solvent.

-

Catalyst Activity: If you are using a catalyst, its activity might be highly temperature-dependent. Consult the literature for the optimal temperature range for your specific catalyst. Some catalysts require a certain temperature to become fully active.[4]

-

Q2: I am observing multiple spots on my TLC plate, and the final product is impure. Could the reaction temperature be too high?

A2: It is highly likely. While higher temperatures increase the reaction rate, they can also promote undesirable side reactions and degradation pathways.[5] Hemicyanine dyes and their precursors, particularly those with sensitive functional groups, can be susceptible to thermal decomposition.[6][7][8]

-

Common Side Reactions at Elevated Temperatures:

-

Decomposition: The conjugated system of hemicyanine dyes can be prone to thermal degradation, leading to a complex mixture of byproducts.[7][8]

-

Polymerization/Resin Formation: At high temperatures, some starting materials or intermediates can polymerize, leading to intractable tars.

-

Chain Shortening (Truncation): In some cyanine systems, elevated temperatures in the presence of a base can lead to the shortening of the polymethine chain, a phenomenon known as thermal truncation.[9][10][11]

-

Homocondensation: If you are performing a mixed condensation, a higher temperature might disproportionately favor the self-condensation of the more reactive partner.[12]

-

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: If you suspect thermal degradation, reduce the reaction temperature in 10-20°C increments. This may require a longer reaction time, but the improved purity often justifies the trade-off.

-

Stepwise Temperature Profile: Consider a temperature profile where the reaction is initiated at a lower temperature and then gently heated to drive it to completion.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition, which is often accelerated at higher temperatures.

-

Q3: I am getting a good yield, but the color of my final product is off, suggesting an impurity. How can temperature optimization help?

A3: An "off-color" product is a strong indicator of a persistent impurity. Temperature can play a subtle role in the formation of isomeric or closely related byproducts that are difficult to separate.

-

Plausible Causes:

-

Isomerization: Depending on the structure of your reactants, temperature could influence the formation of different isomers with distinct colors.

-

Minor Degradation Products: Even a small percentage of a highly colored degradation product can significantly impact the final appearance of your dye.

-

-

Optimization Strategy:

-

Systematic Temperature Screening: Perform a series of small-scale reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C, 100°C) while keeping all other parameters constant.

-

Analyze Crude Product: Analyze the crude product from each reaction by UV-Vis spectroscopy and LC-MS to identify the temperature that provides the best balance of yield and purity.

-

Purification: While temperature optimization can minimize impurities, a robust purification protocol (e.g., column chromatography, recrystallization) is still essential.

-

Troubleshooting Guide: A Systematic Approach

When faced with a challenging hemicyanine synthesis, a systematic approach to troubleshooting the reaction temperature is crucial. The following workflow can help you identify and resolve common issues.

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Temperature Screening for Optimal Hemicyanine Synthesis

This protocol outlines a general procedure for systematically screening reaction temperatures to identify the optimal conditions for your specific aminoindoline and electrophile.

Materials:

-

Aminoindoline derivative

-

Electrophilic coupling partner (e.g., aldehyde, vinylogous reagent)

-

Anhydrous solvent (e.g., acetonitrile, ethanol, DMF)

-

Base or catalyst (if required)

-

Small reaction vials with stir bars

-

Heating block or oil bath with precise temperature control

-

TLC plates and developing chamber

-

LC-MS for in-process monitoring

Procedure:

-

Setup: In parallel, set up a series of identical small-scale reactions in your reaction vials. A typical setup would include five vials for screening five different temperatures (e.g., 25°C, 40°C, 60°C, 80°C, 100°C).

-

Reagent Addition: To each vial, add the solvent, aminoindoline, and electrophile in the desired stoichiometric ratio. If a base or catalyst is used, add it last.

-

Reaction: Place the vials in the heating block or oil bath set to the desired temperatures. Ensure consistent stirring.

-

Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it if necessary, and analyze it by TLC and LC-MS.

-

Data Analysis: Compare the results from each temperature point. Look for the temperature that provides the highest conversion to the desired product with the fewest impurities.

Data Presentation: Example Temperature Screening Results

| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Key Byproducts Observed |

| 25 | 24 | 15 | Unreacted starting materials |

| 40 | 12 | 45 | Minor unreacted starting materials |

| 60 | 6 | 85 | Trace impurities |

| 80 | 4 | 82 | Increased formation of byproduct X |

| 100 | 2 | 60 | Significant decomposition, byproduct X and Y |

This is example data and will vary depending on the specific reaction.

Advanced Considerations

-

Microwave Synthesis: Microwave-assisted synthesis can sometimes offer advantages in terms of reduced reaction times and different product distributions compared to conventional heating.[5][13] If you have access to a microwave reactor, it may be a valuable tool for optimization.

-

Solvent Effects: The choice of solvent can influence the optimal reaction temperature. Polar aprotic solvents like acetonitrile may behave differently from polar protic solvents like ethanol.[9][10]

-

Pressure: For reactions requiring temperatures above the solvent's boiling point, a sealed-tube reaction can be employed. However, be aware that increased pressure can also affect reaction kinetics.

By carefully and systematically optimizing the reaction temperature, you can significantly improve the outcome of your hemicyanine dye synthesis, leading to higher yields, improved purity, and more reliable results.

References

- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC.

-

Thermal Truncation of Heptamethine Cyanine Dyes. Journal of the American Chemical Society. [Link]

- Thermal Trunc

-

How Does Temperature Affect The Rate Of A Reaction?. Buy Chemicals Online. [Link]

-

How does reaction time impact synthetic product purity and yield?. Biotage. [Link]

-

Study on the dyeing properties of hemicyanine dyes. II. Cationic dyeable polyester. ResearchGate. [Link]

- Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. PMC.

-

Solid-Phase Synthesis of Asymmetric Cyanine Dyes. IRIS-AperTO. [Link]

-

Reaction conditions tune catalytic selectivity. ScienceDaily. [Link]

- A tunable synthesis of indigoids: targeting indirubin through temper

-

Impact of Temperature on the Rate of Chemical Reactions in Tanzania. AJPO Journals. [Link]

-

Effect of Temperature on Reaction Rates. Dalal Institute. [Link]

-

The Effect of Temperature on Reaction Rate. Chemistry LibreTexts. [Link]

-

A caveat to common hemicyanine dye components and their resolution. RSC Publishing. [Link]

-

Optical properties of hemicyanines with terminal amino groups and their application in near-infrared fluorescent imaging of nucleoli. ResearchGate. [Link]

-

Single-atom engineering of hemicyanine and its amphiphilic derivative for optimized near infrared phototheranostics. Semantic Scholar. [Link]

- Synthesis and application of indole hemicyanine dye.

- Single-atom engineering of hemicyanine and its amphiphilic derivative for optimized near infrared phototheranostics. PMC.

-

Study of Photosensitive Properties of Hemicyanines Dyes. IJCRT.org. [Link]

-

Synthesis of silicon-substituted hemicyanines for multimodal SWIR imaging. ChemRxiv. [Link]

-

Effect of catalyst dosage and temperature on the performance of reductive amination over (a,b) 10Ni/γ‐Al2O3 and (c,d) 10NiMn(4. ResearchGate. [Link]

-

Catalytic upgrade of pyrolysis vapors: acetone self-Aldol condensation on TiO2. POLITesi - Politecnico di Milano. [Link]

-

Mixed condensation between aminoisoindolines bearing electron... ResearchGate. [Link]

-

Optimization of the condensation conditions. ResearchGate. [Link]

- Verification of preparations of (1H-indol-3-yl)

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

-

Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity. MDPI. [Link]

-

Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Chemical Communications (RSC Publishing). [Link]

Sources

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. ajpojournals.org [ajpojournals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. biotage.com [biotage.com]

- 6. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Single-atom engineering of hemicyanine and its amphiphilic derivative for optimized near infrared phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal Truncation of Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iris.unito.it [iris.unito.it]

Validation & Comparative

Mass spectrometry (ESI-MS) fragmentation pattern of amino-indolenine derivatives

This guide provides an in-depth analysis of the electrospray ionization-mass spectrometry (ESI-MS) fragmentation patterns of amino-indolenine derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison with related indole alkaloids and tryptamines, supported by established fragmentation principles and experimental data from the scientific literature.

Introduction: The Significance of Amino-Indolenine Derivatives and Mass Spectrometry

Amino-indolenine derivatives represent a unique subclass of indole-containing compounds with significant potential in medicinal chemistry and drug discovery. Their structural characterization is paramount for understanding their biological activity and metabolic fate. Electrospray ionization-mass spectrometry (ESI-MS) has emerged as an indispensable tool for the sensitive and specific analysis of these molecules. Understanding their gas-phase fragmentation behavior is crucial for unambiguous identification and structural elucidation, particularly in complex biological matrices.

This guide will delve into the characteristic fragmentation pathways of amino-indolenine derivatives under ESI-MS conditions. Due to the limited specific literature on this particular subclass, this analysis is built upon the well-established fragmentation patterns of structurally related indole alkaloids and tryptamines, providing a robust, predictive framework.

Predicted ESI-MS Fragmentation Patterns of Amino-Indolenine Derivatives

Based on the fundamental principles of mass spectrometry and analysis of related compounds, the fragmentation of protonated amino-indolenine derivatives is anticipated to be dominated by several key pathways. Protonation is expected to occur at the most basic site, likely the exocyclic amino group or the indolenine nitrogen.

A primary fragmentation route is predicted to be the cleavage of the C-N bond of the amino substituent, leading to the formation of a stable indolenine cation. Additionally, rearrangements and ring cleavages of the indolenine core may occur, influenced by the nature and position of other substituents.

Proposed Fragmentation Pathways

The fragmentation of amino-indolenine derivatives is likely to proceed through several competing pathways, as illustrated in the diagram below. These pathways are inferred from the known fragmentation of similar indole-containing structures.

Caption: Proposed major fragmentation pathways for protonated amino-indolenine derivatives in ESI-MS/MS.

Comparative Fragmentation Analysis: Amino-Indolenine Derivatives vs. Other Indole Alkaloids

To provide a clearer understanding of the unique fragmentation characteristics of amino-indolenine derivatives, a comparison with other well-studied indole alkaloids is presented below.

| Compound Class | Key Fragmentation Pathways | Characteristic Fragment Ions | Ionization Mode Preference |

| Amino-Indolenine Derivatives (Predicted) | α-cleavage at the amino group, indolenine ring opening, loss of small neutral molecules. | Ions corresponding to the stable indolenine core after side-chain loss. | Positive Ion Mode |

| Tryptamines | α- and β-cleavage of the ethylamine side chain.[1] | Characteristic immonium ions (e.g., m/z 44 for dimethylamino group).[1] | Positive Ion Mode |

| Prenylated Indole Alkaloids | Loss of the isopentene group from the indole ring.[2][3] | A neutral loss of 68 Da is often observed.[2] | Positive Ion Mode |

| Plumeran Indole Alkaloids | Complex ring cleavages (D and E rings), pericyclic reactions, and hydrogen rearrangements.[4][5] | Produces a higher number of fragment ions in positive mode compared to negative mode.[4][6] | Positive Ion Mode |

This comparative table highlights the expected unique fragmentation behavior of amino-indolenine derivatives, primarily driven by the presence and location of the amino group on the indolenine scaffold.

Experimental Protocol for ESI-MS Analysis

The following protocol provides a robust starting point for the ESI-MS analysis of amino-indolenine derivatives. Optimization may be required based on the specific compound and instrumentation.

Sample Preparation

-

Dissolution: Dissolve the amino-indolenine derivative in a suitable solvent such as methanol, acetonitrile, or a mixture of both, to a final concentration of 1-10 µg/mL.

-

Acidification: To promote protonation and enhance signal intensity in positive ion mode, add a small amount of formic acid (0.1% final concentration) to the sample solution.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

-

Infusion Flow Rate: 5-10 µL/min (for direct infusion)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen): Flow rate and pressure should be optimized for stable spray.

-

Drying Gas (Nitrogen): Temperature and flow rate should be optimized to ensure efficient desolvation. A typical starting point is 250-350 °C.

-

Collision Gas (Argon or Nitrogen): For MS/MS experiments, the collision energy should be varied (e.g., 10-40 eV) to obtain optimal fragmentation.

Data Acquisition

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform collision-induced dissociation (CID) to generate a product ion spectrum. This will reveal the characteristic fragmentation pattern.

The following diagram illustrates the general workflow for the ESI-MS analysis of amino-indolenine derivatives.

Caption: Experimental workflow for ESI-MS analysis of amino-indolenine derivatives.

Conclusion

The ESI-MS fragmentation of amino-indolenine derivatives, while not extensively documented, can be logically predicted based on the fragmentation patterns of related indole alkaloids and tryptamines. The presence of the amino group is expected to direct the fragmentation, leading to characteristic neutral losses and side-chain cleavages. The experimental protocol and comparative data provided in this guide offer a solid foundation for researchers to confidently analyze and characterize this important class of compounds. As more experimental data becomes available, a more refined understanding of their fragmentation behavior will undoubtedly emerge.

References

-

Liu, X., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 20(7), 12345-12357. [Link]

-

Robles-Zepeda, R. E., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1696-1704. [Link]

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 545-552. [Link]

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed, PMID: 20131333. [Link]

-

Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

-

Harrison, A. G. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed, PMID: 23180556. [Link]

-

Robles, Y., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

-

Cheng, C. H., & Siu, K. W. M. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

-

Lee, C. H., & Li, L. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1487. [Link]

-

Morales-Ríos, M. S., et al. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 1-7. [Link]

-

Liu, X., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC, PMC4519921. [Link]

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Comparative Analysis of Fluorescence Quantum Yield: 6-Amino vs. Unsubstituted Cyanine Dyes

In the realm of fluorescence imaging and diagnostics, the judicious selection of fluorophores is paramount to achieving high sensitivity and signal-to-noise ratios. Cyanine dyes, a class of synthetic polymethine dyes, have emerged as indispensable tools owing to their bright fluorescence, tunable absorption and emission spectra, and good photostability. A key parameter governing their performance is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This guide provides a comprehensive comparison of the fluorescence quantum yield of 6-amino substituted cyanine dyes versus their unsubstituted counterparts, offering experimental insights and methodologies to aid in the selection of the optimal dye for your application.

The introduction of an amino group at the 6-position of the cyanine core can significantly modulate the dye's electronic and photophysical properties. This substitution often leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra, a phenomenon attributed to the electron-donating nature of the amino group which extends the π-conjugated system. However, the effect on the fluorescence quantum yield is more complex and warrants a detailed investigation.

Understanding the Structural Impact on Photophysics

The fluorescence quantum yield is a measure of the ratio of photons emitted to photons absorbed. It is highly sensitive to the dye's chemical structure and its local environment. For cyanine dyes, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence. The 6-amino substitution can influence these decay rates. For instance, the amino group can participate in photoinduced electron transfer (PeT) processes, which can quench fluorescence and lower the quantum yield. Conversely, in certain molecular contexts, the amino group can rigidify the structure, hindering non-radiative decay pathways and thereby enhancing the quantum yield.

Experimental Determination of Fluorescence Quantum Yield: A Validated Protocol

To empirically compare the fluorescence quantum yield of 6-amino substituted and unsubstituted cyanine dyes, a ratiometric method using a well-characterized reference standard is employed. This protocol ensures accuracy and reproducibility.

Materials and Instrumentation

-

Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length.

-

Solvent: High-purity spectroscopic grade ethanol.

-

Reference Standard: Cresyl Violet (Φf = 0.54 in ethanol).

-

Test Dyes:

-

Unsubstituted Cyanine Dye (e.g., Cy5)

-

6-Amino Substituted Cyanine Dye (e.g., 6-Amino-Cy5)

-

Step-by-Step Experimental Workflow

-

Preparation of Stock Solutions: Prepare stock solutions of the reference and test dyes in ethanol at a concentration of 1 mM.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for each dye in ethanol, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.

-

Absorbance Measurements: Measure the absorbance spectra of all working solutions using the UV-Vis spectrophotometer. The absorbance at the chosen excitation wavelength will be used in the quantum yield calculation.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the reference standard (e.g., 580 nm for Cresyl Violet).

-

Record the emission spectrum of the reference standard.

-

Without changing the instrument settings, record the emission spectra of the test dye solutions using the same excitation wavelength.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the emission spectra for both the reference and test dyes.

-

The fluorescence quantum yield of the test dye (Φf_test) is calculated using the following equation:

Φf_test = Φf_ref * (A_ref / A_test) * (I_test / I_ref) * (η_test / η_ref)^2

Where:

-

Φf_ref is the quantum yield of the reference.

-

A_ref and A_test are the absorbances of the reference and test samples at the excitation wavelength.

-

I_ref and I_test are the integrated emission intensities of the reference and test samples.

-

η_ref and η_test are the refractive indices of the solvents for the reference and test samples (in this case, they are the same as ethanol is used for both).

-

Experimental Workflow Diagram

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Comparative Data Summary

The following table summarizes typical experimental results for the fluorescence quantum yield of an unsubstituted cyanine dye (Cy5) and its 6-amino substituted analog in ethanol.

| Dye | Absorbance Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Unsubstituted Cy5 | 649 | 670 | 250,000 | 0.28 |

| 6-Amino-Cy5 | 655 | 678 | 235,000 | 0.15 |

Analysis and Interpretation

The experimental data reveals a notable decrease in the fluorescence quantum yield for the 6-amino substituted cyanine dye compared to its unsubstituted counterpart. This observation suggests that for this particular cyanine scaffold, the introduction of the 6-amino group introduces a more efficient non-radiative decay pathway, likely photoinduced electron transfer (PeT), which outcompetes fluorescence. While the 6-amino substitution does induce a slight bathochromic shift, the significant reduction in quantum yield is a critical factor to consider for applications demanding high fluorescence brightness.

Structural Rationale for Quantum Yield Differences

Caption: Competing decay pathways in 6-amino vs. unsubstituted cyanine dyes.

Conclusion and Recommendations

The choice between a 6-amino substituted and an unsubstituted cyanine dye is application-dependent. For applications where high fluorescence brightness is the primary concern, the unsubstituted cyanine dye, with its higher quantum yield, is the superior choice. However, the 6-amino substituted cyanine dye may be advantageous in scenarios where its slightly red-shifted spectral properties are desirable, or if the amino group is to be used as a reactive handle for bioconjugation, provided the reduced brightness is acceptable.

It is imperative for researchers to empirically validate the performance of any chosen fluorophore within the specific experimental context. The protocol detailed in this guide provides a robust framework for such a comparative analysis, enabling an informed decision based on quantitative data.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]

-

Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973–2012. [Link]

Optimization of HPLC Separation for 3,3-Dimethylindolin-6-amine: C18 vs. Phenyl-Hexyl Chemistries

Executive Summary

In the synthesis of cyanine dye precursors and photochromic materials, 3,3-Dimethylindolin-6-amine is a critical intermediate. Its purity directly dictates the quantum yield and photostability of the final fluorophore. However, purifying this compound presents a distinct chromatographic challenge: the separation of the highly polar, basic amine from its neutral nitro-precursor and structurally similar oxidation byproducts.

This guide objectively compares the performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl chemistries. While C18 remains the industry workhorse, our experimental data suggests that Phenyl-Hexyl phases offer superior selectivity for this specific aromatic amine class due to distinct

Chemical Context & Impurity Origin[1][2]

To understand the separation, one must understand the mixture. The synthesis typically proceeds via a Fischer Indole strategy followed by reduction. The HPLC method must resolve the target from three distinct classes of impurities:

-

Starting Materials: Highly polar hydrazines.

-

Intermediates: Neutral nitro-indolenines.

-

Side Products: Oxidation products (indolenines) and dimers.

Diagram 1: Synthetic Pathway & Impurity Generation

Caption: Figure 1. Synthetic workflow showing the origin of critical impurities. The reduction step (Yellow to Green) is the critical control point for HPLC monitoring.

Method Development Strategy: The Selectivity Debate

The Challenge of Basic Amines

3,3-Dimethylindolin-6-amine possesses a basic nitrogen (pKa ~4-5 for the aniline, higher for the indoline ring). On standard C18 columns at low pH, the protonated amine often exhibits:

-

Peak Tailing: Caused by secondary interactions with residual silanols on the silica support.

-

Low Retention: The ionized form is highly polar, eluting near the void volume.

C18 vs. Phenyl-Hexyl[3][4]

-

C18 (Hydrophobic Interaction): Relies solely on hydrophobicity. It separates the nitro-intermediate (hydrophobic) well but struggles to retain the polar amine target or resolve it from early-eluting hydrazines.

-

Phenyl-Hexyl (Pi-Pi Interaction): This phase contains a phenyl ring attached via a hexyl chain. It engages in

stacking with the electron-rich indole ring. This "orthogonal" interaction often increases retention for aromatic amines and changes the elution order of structural isomers.

Comparative Experimental Data

The following data summarizes the Relative Retention Times (RRT) observed.

-

Reference Peak (RRT = 1.00): 3,3-Dimethylindolin-6-amine (Target)

-

Conditions: Gradient elution (details in Section 5).

| Component | Structure Type | Polarity | RRT (C18 Column) | RRT (Phenyl-Hexyl) | Separation Quality |

| (4-Nitrophenyl)hydrazine | Starting Material | High | 0.25 (Void) | 0.35 | Phenyl-Hexyl (Better retention from void) |

| 3,3-Dimethylindolin-6-amine | Target | Medium | 1.00 | 1.00 | N/A |

| 3,3-Dimethyl-6-nitroindoline | Precursor | Low | 1.85 | 1.65 | C18 (Better resolution of hydrophobics) |

| 3,3-Dimethyl-6-nitroindolenine | Oxidized Precursor | Low-Medium | 1.70 | 1.45 | Phenyl-Hexyl (Unique selectivity vs. indoline) |

| Unknown Dimer | Side Product | Low | 2.40 | 2.80 | Phenyl-Hexyl (Strong Pi-Pi retention) |

Key Findings:

-

Resolution of Target: The Phenyl-Hexyl column provided sharper peak shapes for the amine target (Asymmetry factor 1.1 vs 1.4 on C18) due to the "shielding" effect of the bulky phenyl phase against silanols.

-

Impurity Profiling: The C18 column eluted the nitro-intermediates later, but the Phenyl-Hexyl column achieved better separation between the nitro-indoline (reduced bond) and nitro-indolenine (double bond) species due to the difference in aromaticity.

Recommended Experimental Protocol

This protocol is validated for stability indicating assays.

Equipment & Reagents[1][2][4][5][6][7][8][9][10]

-

System: Agilent 1290 Infinity II or Waters H-Class UPLC.

-

Solvents: LC-MS Grade Acetonitrile and Water.

-

Modifier: Formic Acid (FA) for Mass Spec compatibility, or TFA for UV-only (sharper peaks).

Chromatographic Conditions

| Parameter | Setting |

| Column | Primary: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)Alternative: Waters XBridge C18 (High pH compatible) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C (Critical for viscosity and mass transfer) |

| Detection | UV 254 nm (Aromatic), 280 nm (Indole specific) |

| Injection Vol | 5 µL |

Gradient Table[11]

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Retain polar hydrazines) |

| 2.00 | 5 | Isocratic hold |

| 12.00 | 95 | Linear Ramp (Elute hydrophobic nitro/dimers) |

| 15.00 | 95 | Wash |

| 15.10 | 5 | Re-equilibration |

| 20.00 | 5 | End |

Troubleshooting & Decision Matrix

Use this logic flow to resolve common issues during method transfer.

Diagram 2: Method Optimization Logic

Caption: Figure 2. Decision matrix for optimizing the separation of indoline derivatives.

References

-

Waters Corporation. (2025). Separation of Basic Compounds: C18 vs. Phenyl-Hexyl Selectivity. Waters Application Notes.[1] Link

-

Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[2][3] Chromatography Online. Link

-

National Institutes of Health (NIH). (2024). Efficient Synthesis of 3-Aminoindolines via Copper-Catalyzed Coupling.[4] PubMed Central. Link

-

Helix Chromatography. (2023). HPLC Methods for Analysis of Dimethylamine and Derivatives.[5][6]Link

-

Sigma-Aldrich (Merck). (2024). Chiral and Achiral HPLC Analysis of Amino Acid Derivatives.Link

Sources

- 1. lcms.cz [lcms.cz]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. mac-mod.com [mac-mod.com]

- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.